Nanoindentation Hardness Superiority Over Cu₃Sn and Ag₃Sn in Solder Joint Interfacial Zones
In direct nanoindentation measurements on intermetallics formed in Pb-free solder joints, Cu₆Sn₅ exhibits a hardness of 6.5 ± 0.3 GPa, exceeding Cu₃Sn (6.2 ± 0.4 GPa) by approximately 5% and Ag₃Sn (2.9 ± 0.2 GPa) by over 120% [1]. In the Sn3.0Ag0.5Cu/Cu interfacial zone under isothermal aging at 150 °C for up to 1000 h, the hardness ranking was consistently Cu₆Sn₅ > Cu₃Sn > Cu > Sn3.0Ag0.5Cu solder, and the hardness of Cu₆Sn₅ showed no significant degradation with increasing IMC layer thickness [2]. This hardness superiority, confirmed across independent studies, positions Cu₆Sn₅ as the mechanically dominant phase governing interfacial load transfer in aged solder joints.
| Evidence Dimension | Nanoindentation hardness (GPa) |
|---|---|
| Target Compound Data | 6.5 ± 0.3 GPa |
| Comparator Or Baseline | Cu₃Sn: 6.2 ± 0.4 GPa; Ag₃Sn: 2.9 ± 0.2 GPa; Sn3.0Ag0.5Cu solder: <1 GPa |
| Quantified Difference | Cu₆Sn₅ is ~5% harder than Cu₃Sn; ~124% harder than Ag₃Sn; hardness ranking: Cu₆Sn₅ > Cu₃Sn > Cu > Sn3.0Ag0.5Cu |
| Conditions | Nanoindentation (Berkovich tip); Sn3.0Ag0.5Cu/Cu interface; isothermal aging at 150 °C, 100–1000 h |
Why This Matters
Procurement specifications for solder joint reliability modeling must account for Cu₆Sn₅ as the hardest interfacial phase; substituting Cu₃Sn data underestimates hardness-governed stress concentrations by ~5% and misrepresents the deformation hierarchy at the joint interface.
- [1] Chromik RR, Vinci RP, Allen SL, Notis MR. Nanoindentation measurements on Cu–Sn and Ag–Sn intermetallics formed in Pb-free solder joints. Journal of Materials Research. 2003;18(9):2251–2261. DOI: 10.1557/JMR.2003.0314. View Source
- [2] Qin F, An T, Zhong W, Liu C. Nanoindentation properties of intermetallic compounds in lead-free solder joints. Transactions of the China Welding Institution. 2013;(1):25–28,32. View Source
